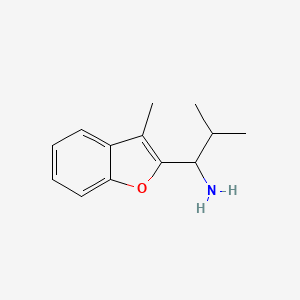
2-メチル-1-(3-メチル-1-ベンゾフラン-2-イル)プロパン-1-アミン
説明
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療
ベンゾフラン誘導体は、抗がん特性を持つことが明らかになっています。 この特定の化合物は、さまざまな置換基を使用して合成することができ、その抗癌細胞増殖抑制効果を評価することで、新しい化学療法薬の開発につながる可能性があります .
抗炎症および鎮痛研究
ベンゾフラン環を含む化合物は、鎮痛および抗炎症効果を示しています。 これにより、2-メチル-1-(3-メチル-1-ベンゾフラン-2-イル)プロパン-1-アミンは、特にオピオイドの代替となる可能性のある新しい鎮痛薬の開発のための候補となります .
抗菌研究
研究により、ベンゾフラン化合物の抗菌の可能性が示されています。 この特定の分子は、さまざまな細菌およびウイルス病原体に対する有効性を研究することで、新しい抗生物質および抗ウイルスの探索に貢献することができます .
心臓血管研究
ベンゾフラン核は、不整脈や降圧効果など、心臓血管系に有益な効果を持つことが知られています。 この化合物は、不整脈や高血圧などの心臓病の治療を目的とした新しい薬物の合成に使用できます .
作用機序
Target of Action
The primary target of 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer .
Mode of Action
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine interacts with its target, EGFR, by inhibiting the receptor’s activity . This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, potentially leading to the death of cancer cells .
Result of Action
The inhibition of EGFR by 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine can lead to significant cell growth inhibitory effects . For instance, the compound has been found to inhibit the growth of various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
生化学分析
Molecular Mechanism
At the molecular level, 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine exerts its effects through several mechanisms. It induces pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. This oxidative stress contributes to the activation of apoptosis pathways. The compound also forms hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and specificity . These interactions result in the inhibition of key signaling pathways involved in cell survival and proliferation.
Transport and Distribution
Within cells and tissues, 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells . The compound’s distribution is crucial for its selective action towards cancer cells, ensuring minimal toxicity to normal cells.
特性
IUPAC Name |
2-methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLPOBQRKWXUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


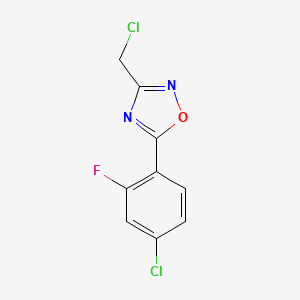
![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)
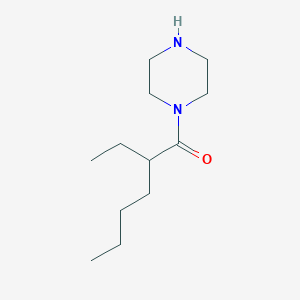
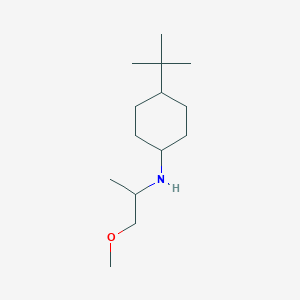
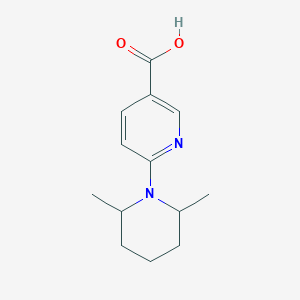
![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1461462.png)

![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)
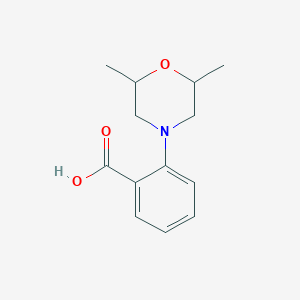
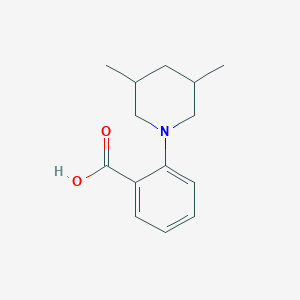
amine](/img/structure/B1461470.png)
![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)
